molecular formula C18H20N2 B11466126 1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazole

1-(2-phenylethyl)-2-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11466126
M. Wt: 264.4 g/mol
InChI Key: MCBZPVDDCLSDAC-UHFFFAOYSA-N
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Description

1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzodiazole family, which is characterized by a fused benzene and diazole ring system

Preparation Methods

The synthesis of 1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the benzodiazole core is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Isopropyl Group: The final step involves the alkylation of the intermediate product with isopropyl bromide under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation, nitration, or sulfonation can introduce new functional groups into the benzodiazole ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:

    1-(2-Phenylethyl)-1H-benzimidazole: Similar structure but lacks the isopropyl group, leading to different reactivity and applications.

    2-(2-Phenylethyl)-1H-benzotriazole:

The uniqueness of 1-(2-PHENYLETHYL)-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(2-phenylethyl)-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C18H20N2/c1-14(2)18-19-16-10-6-7-11-17(16)20(18)13-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3

InChI Key

MCBZPVDDCLSDAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCC3=CC=CC=C3

Origin of Product

United States

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